Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate
Description
Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate is a spirocyclic compound featuring a unique fused bicyclic system with three nitrogen atoms (triaza) and a ketone group (12-oxo). The tert-butyl ester moiety serves as a protective group, commonly used in synthetic chemistry to stabilize reactive intermediates. This compound is listed in catalogs (e.g., CymitQuimica) but has been discontinued in commercial quantities, suggesting challenges in synthesis, stability, or demand .
The spiro[5.6]dodecane framework consists of a 5-membered ring fused to a 6-membered ring via a shared spiro carbon. The placement of nitrogen atoms and the ketone group influences its physicochemical properties, including solubility, hydrogen-bonding capacity, and reactivity.
Properties
IUPAC Name |
tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-4-6-14(10-17)11(18)15-7-5-8-16-14/h16H,4-10H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJPSLARAUSIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate and its analogs:
Key Observations:
Heteroatom Composition: The target compound and Tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate both contain three nitrogen atoms, but their positions differ (2,7,11 vs. 1,8,11). This variation may alter hydrogen-bonding patterns and intermolecular interactions, affecting crystallization and solubility .
Functional Groups :
- All compounds include a tert-butyl ester, enhancing stability and handling during synthesis.
- Ketone groups (12-oxo, 2-oxo, 9-oxo) influence reactivity, enabling further derivatization (e.g., nucleophilic additions).
Molecular Weight and Size :
Implications of Structural Differences
- Hydrogen Bonding and Crystallinity: Triaza analogs (e.g., target compound) may exhibit stronger intermolecular interactions due to multiple hydrogen-bond donors/acceptors, aiding in crystal formation . This property is critical for X-ray crystallography studies, where SHELX software is commonly used for structure refinement .
- Solubility and Bioavailability :
Oxygen-rich analogs (e.g., 8-oxa-2,11-diazaspiro) may display improved aqueous solubility compared to nitrogen-dense variants, which could be advantageous in drug design . - Synthetic Accessibility : The discontinuation of the target compound contrasts with the commercial availability of analogs, suggesting synthetic challenges (e.g., regioselectivity in nitrogen placement or ketone stability).
Biological Activity
Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. It belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological effects.
- Molecular Formula : C₁₄H₂₅N₃O₃
- Molecular Weight : 283 g/mol
- CAS Number : 1268334-76-4
- Appearance : Typically presented as a crystalline solid.
Biological Activity
The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications. Below are the key areas of research regarding its biological activity:
Antimicrobial Activity
Recent studies have indicated that spirocyclic compounds similar to Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane derivatives exhibit significant antimicrobial properties. For instance, Mannich bases derived from related structures have shown promising antibacterial and antifungal activities .
Case Study Example :
In a study evaluating various Mannich bases synthesized from spirocyclic compounds, several derivatives exhibited high levels of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Emerging research suggests that certain triazaspiro compounds may possess anticancer properties. The structural configuration allows for interaction with cellular pathways involved in tumor growth and proliferation.
Research Findings :
A study focusing on related triazaspiro compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may warrant further investigation as a potential anticancer agent.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be attributed to:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
- Cell Membrane Interaction : Disrupting the integrity of microbial membranes.
- Modulation of Signaling Pathways : Influencing pathways related to cell growth and apoptosis.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition |
| Mannich Bases from Spiro Compounds | High | Low | Membrane disruption |
| Other Triazaspiro Compounds | Variable | High | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
